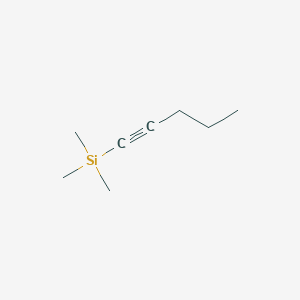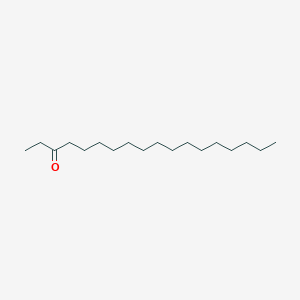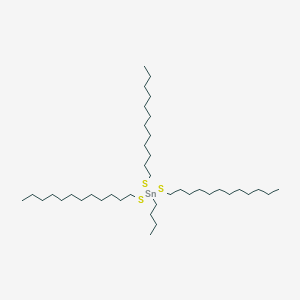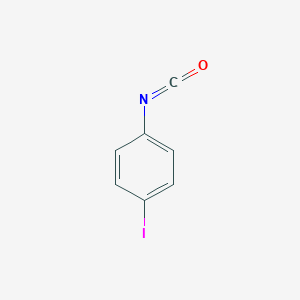
4-碘苯基异氰酸酯
描述
4-Iodophenyl isocyanate is an organic compound with the molecular formula C7H4INO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and applications.
科学研究应用
4-Iodophenyl isocyanate is utilized in various scientific research fields, including:
作用机制
Target of Action
4-Iodophenyl isocyanate is a versatile compound used in various biochemical research . .
Mode of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 4-Iodophenyl isocyanate may interact with its targets through similar chemical reactions.
Biochemical Pathways
It has been used in the preparation of silicon-stereogenic silicon-bridged arylpyridinones .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and light, suggesting that these factors could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodophenyl isocyanate. For instance, the compound is sensitive to moisture and light, which could affect its stability and reactivity . Furthermore, the temperature and pH of the environment could potentially influence the compound’s interactions with its targets.
准备方法
Synthetic Routes and Reaction Conditions: 4-Iodophenyl isocyanate can be synthesized through the reaction of 4-iodoaniline with triphosgene in the presence of triethylamine. The reaction is typically carried out in dry benzene, with the temperature gradually increased to reflux. The reaction mixture is then filtered, and the filtrate is concentrated to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 4-iodophenyl isocyanate are not widely documented, the laboratory synthesis method involving triphosgene and triethylamine can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure proper handling of reagents to achieve high yields.
化学反应分析
Types of Reactions: 4-Iodophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to replace the iodine atom with other groups.
Nucleophilic Addition: Reactions with amines or alcohols typically occur under mild heating and in the presence of a base to facilitate the formation of ureas or carbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
相似化合物的比较
Phenyl isocyanate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromophenyl isocyanate: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
Uniqueness: 4-Iodophenyl isocyanate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and allows for the introduction of various functional groups through coupling reactions. This makes it a valuable compound in synthetic chemistry and material science.
属性
IUPAC Name |
1-iodo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKUTIUJGYHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392135 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15845-62-2 | |
| Record name | 4-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-iodophenyl isocyanate contribute to the radiopacity of acrylic copolymers, and what are the implications for biomedical applications?
A1: 4-Iodophenyl isocyanate serves as a radiopacifying agent by introducing iodine atoms into the copolymer structure. [] This is achieved through its reaction with the carboxylic acid groups present in acrylic acid (AA) within the methyl methacrylate (MMA) copolymer. The high atomic number of iodine enhances the attenuation of X-rays, making the resulting copolymer visible under X-ray imaging. [] This property is crucial for biomedical applications, as it allows for the tracking and monitoring of the material within the body, particularly in applications like bone cement or dental fillings. []
Q2: What were the key findings regarding the biocompatibility of acrylic copolymers containing 4-iodophenyl isocyanate?
A2: The research demonstrated that the incorporation of 4-iodophenyl isocyanate into the acrylic copolymers did not significantly impact their biocompatibility. [] In vitro studies using Swiss mouse embryonic stem tissue fibroblast-like cells (NIH3T3 cell line) showed that the iodinated copolymers exhibited no significant cytotoxicity according to the ISO 10993-5 standard. [] This suggests that these materials hold promise for use in biomedical applications where direct contact with living tissues is required.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


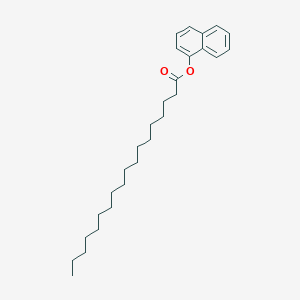
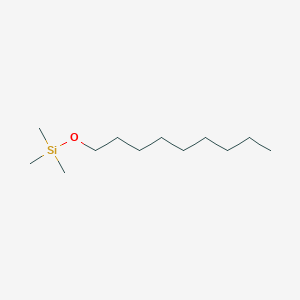

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
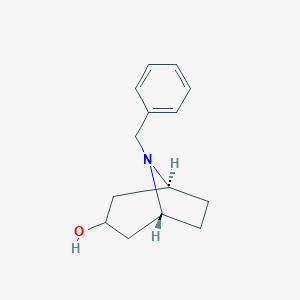
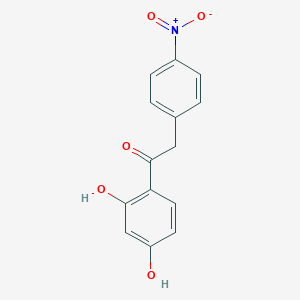

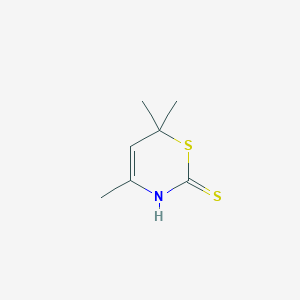
![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)

